a-Bag Cell Peptide (1-7)

Description

BenchChem offers high-quality a-Bag Cell Peptide (1-7) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about a-Bag Cell Peptide (1-7) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

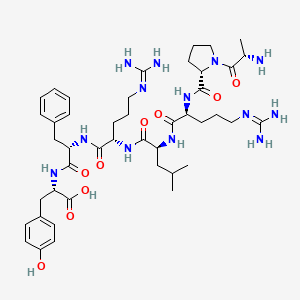

2D Structure

Properties

Molecular Formula |

C44H67N13O9 |

|---|---|

Molecular Weight |

922.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C44H67N13O9/c1-25(2)22-32(54-37(60)31(13-8-20-51-44(48)49)53-40(63)35-14-9-21-57(35)41(64)26(3)45)38(61)52-30(12-7-19-50-43(46)47)36(59)55-33(23-27-10-5-4-6-11-27)39(62)56-34(42(65)66)24-28-15-17-29(58)18-16-28/h4-6,10-11,15-18,25-26,30-35,58H,7-9,12-14,19-24,45H2,1-3H3,(H,52,61)(H,53,63)(H,54,60)(H,55,59)(H,56,62)(H,65,66)(H4,46,47,50)(H4,48,49,51)/t26-,30-,31-,32-,33-,34-,35-/m0/s1 |

InChI Key |

NXTLZAZOGADWPA-OLPQHFNPSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to α-Bag Cell Peptide (1-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary amino acid sequence, function, and experimental analysis of α-Bag Cell Peptide (1-7) (α-BCP(1-7)), a neuroactive peptide derived from the egg-laying hormone (ELH) prohormone in Aplysia californica.

Core Peptide Information

α-Bag Cell Peptide (1-7) is a heptapeptide (B1575542) fragment of the larger α-BCP(1-9). It is generated through post-translational processing of the ELH prohormone within the neuroendocrine bag cells of the marine mollusk Aplysia.[1][2] This peptide plays a significant role in modulating neuronal activity within the abdominal ganglion.[1][3]

Primary Amino Acid Sequence

The primary structure of α-BCP(1-7) is a seven-residue amino acid chain.

| Representation | Sequence |

| Three-Letter Code | Ala-Pro-Arg-Leu-Arg-Phe-Tyr |

| One-Letter Code | APRLRFY |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C44H67N13O9 | [4][5][6] |

| Molecular Weight | 922.08 Da | [4][5][6] |

| CAS Registry Number | 87549-54-0 | [4][6] |

Biological Function and Signaling

α-BCP(1-7) functions as both a neurotransmitter and a hormone.[7] Its primary characterized role is the inhibition of specific neurons within the left upper quadrant (LUQ) of the Aplysia abdominal ganglion, including neurons L2, L3, L4, and L6.[1][6] It may also act as an autoexcitatory transmitter, causing a slow depolarization of the bag cells themselves, similar to what occurs during a burst discharge.[4]

Mechanism of Action & Signaling Pathway

The precise receptor for α-BCP(1-7) has not yet been definitively identified. However, experimental evidence suggests it acts through a G-protein coupled receptor (GPCR). Studies have shown that α-BCP reduces forskolin- and dopamine-stimulated cAMP levels in bag cells, which is characteristic of a GPCR coupled to an inhibitory G-protein (Gi/o) that suppresses the activity of adenylyl cyclase.

Below is a diagram illustrating the prohormone processing and the putative signaling pathway for α-BCP.

References

- 1. The bag cells of Aplysia as a multitransmitter system: identification of alpha bag cell peptide as a second neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. The bag cells of Aplysia as a multitransmitter system: identification of alpha bag cell peptide as a second neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of synthetic bag cell and atrial gland peptides on identified nerve cells in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Convergent effects of neuropeptides on the feeding central pattern generator of Aplysia californica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship of the neurotransmitter alpha-bag cell peptide on Aplysia LUQ neurons: implications regarding its inactivation in the extracellular space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peptide B induction of bag-cell activity in Aplysia: localization of sites of action to the cerebral and pleural ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the a-Bag Cell Peptide (1-7) Precursor Protein and its Processing

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The α-Bag Cell Peptide (α-BCP) is a family of neuropeptides crucial for regulating egg-laying behavior in the marine mollusk Aplysia californica. These peptides are derived from a large precursor protein, the Egg-Laying Hormone (ELH) prohormone. This technical guide provides a comprehensive overview of the ELH precursor, with a specific focus on the processing that leads to the generation of α-BCP(1-7) and its related isoforms. We will delve into the enzymatic machinery, signaling pathways, and the experimental methodologies used to elucidate these processes. The information presented here is intended to serve as a valuable resource for researchers in neuroscience and drug development, offering insights into neuropeptide biosynthesis and function.

The Egg-Laying Hormone (ELH) Precursor Protein

The precursor protein for α-BCP(1-7) is the 271-amino acid Egg-Laying Hormone (ELH) prohormone[1]. This prohormone is a classic example of a polyprotein, as it is processed to yield multiple bioactive peptides, each with distinct physiological roles[1][2]. The ELH gene is expressed in the neurosecretory bag cell neurons, which are located in the abdominal ganglion of Aplysia[3].

The primary structure of the ELH prohormone contains several pairs of basic amino acid residues that serve as cleavage sites for prohormone convertases[4][5]. In addition to these canonical cleavage sites, unconventional cleavage at sites like Leu-Leu has also been observed, adding another layer of complexity to its processing[6].

The peptides derived from the ELH prohormone include:

-

α-Bag Cell Peptides (α-BCPs): α-BCP(1-9), α-BCP(1-8), and α-BCP(1-7)[4][6].

-

β-Bag Cell Peptide (β-BCP)

-

γ-Bag Cell Peptide (γ-BCP)

-

Acidic Peptide (AP) [6]

-

Egg-Laying Hormone (ELH) [2]

These peptides are differentially packaged into distinct sets of secretory granules and are released to act on various targets, both centrally and peripherally, to orchestrate the complex behaviors associated with egg laying[2].

Processing of the ELH Precursor to Yield α-BCP(1-7)

The biosynthesis of α-BCP(1-7) is a multi-step process that begins with the proteolytic cleavage of the ELH prohormone. This processing occurs within the secretory pathway, primarily in the trans-Golgi network and immature secretory granules.

Enzymatic Machinery

The primary enzymes responsible for the cleavage of prohormones at basic residues are the prohormone convertases (PCs) , a family of subtilisin-like serine proteases[7]. In Aplysia, two key prohormone convertases, aPC1B and aPC2 , have been identified and are believed to be involved in the processing of the ELH precursor.

The initial cleavage of the ELH prohormone is thought to occur at a tetrabasic site, liberating two large intermediate peptides[4][5]. Subsequent cleavages at dibasic and monobasic sites release the individual bioactive peptides.

The generation of the shorter, more potent forms of α-BCP, namely α-BCP(1-8) and α-BCP(1-7), from the initial α-BCP(1-9) product involves the action of a carboxypeptidase-like enzyme[4][5].

Processing Cascade

The processing of the N-terminal portion of the ELH prohormone to yield the different α-BCP isoforms can be summarized as follows:

Quantitative Data

While extensive research has been conducted on the qualitative aspects of ELH prohormone processing, precise quantitative data on the relative abundance and processing kinetics of the α-BCP isoforms remains somewhat limited in the literature. However, studies have consistently demonstrated the differential biological activity of these peptides.

| Peptide Isoform | Relative Potency | Reference |

| α-BCP(1-9) | Baseline | [4] |

| α-BCP(1-8) | ~30x more potent than α-BCP(1-9) | [4][5] |

| α-BCP(1-7) | ~10x more potent than α-BCP(1-9) | [4] |

Table 1: Relative potency of α-BCP isoforms in inhibiting target neurons.

Signaling Pathway of α-Bag Cell Peptides

α-BCPs act as neurotransmitters, primarily mediating inhibitory effects on specific neurons within the abdominal ganglion of Aplysia, such as the left upper quadrant (LUQ) neurons[4]. This inhibition is crucial for the coordinated pattern of behaviors during egg-laying.

The signaling pathway for α-BCP is thought to be initiated by its binding to a G-protein coupled receptor (GPCR), although the specific receptor has not yet been definitively identified[8]. The binding of α-BCP to its receptor leads to a change in membrane conductance, primarily an increase in potassium (K+) permeability, which results in hyperpolarization of the neuron and a decrease in its firing rate[9].

Furthermore, α-BCP has been shown to modulate intracellular second messenger systems. Specifically, it can reduce both basal and forskolin-stimulated levels of cyclic AMP (cAMP) in bag cell neurons, suggesting an inhibitory effect on adenylyl cyclase[9].

Experimental Protocols

The study of the α-BCP precursor and its processing has relied on a combination of biochemical, molecular, and electrophysiological techniques.

Neuropeptide Extraction from Aplysia Ganglia

-

Dissection: Anesthetize Aplysia californica by injecting an isotonic MgCl2 solution. Dissect the abdominal ganglion and isolate the bag cell clusters[10][11].

-

Homogenization: Homogenize the dissected tissue in an acidic extraction buffer (e.g., 0.1 M acetic acid) to inactivate endogenous proteases.

-

Centrifugation: Centrifuge the homogenate at high speed to pellet cellular debris.

-

Solid-Phase Extraction (SPE): The supernatant, containing the peptides, is then passed through a C18 SPE cartridge to desalt and concentrate the peptides.

-

Elution: Elute the peptides from the SPE cartridge with an organic solvent mixture (e.g., acetonitrile/water with a small amount of trifluoroacetic acid).

-

Lyophilization: Lyophilize the eluted peptide fraction to dryness for storage or further analysis.

HPLC Separation of Neuropeptides

-

Sample Preparation: Reconstitute the lyophilized peptide extract in the initial mobile phase.

-

Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Gradient Elution: Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous solution containing an ion-pairing agent (e.g., trifluoroacetic acid).

-

Detection: Monitor the column effluent at a specific wavelength (e.g., 214 nm for the peptide bond) to detect the eluting peptides.

-

Fraction Collection: Collect fractions corresponding to the peptide peaks of interest for further analysis.

Mass Spectrometry for Peptide Identification

MALDI-TOF Mass Spectrometry (for single-cell profiling):

-

Cell Isolation: Isolate individual bag cell neurons from the ganglion after enzymatic digestion[12].

-

Sample Spotting: Place the isolated neuron directly onto a MALDI target plate.

-

Matrix Application: Add a small volume of a suitable MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) to the cell and allow it to co-crystallize[13][14].

-

Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer to obtain a mass spectrum of the peptides present in the single neuron[12][15].

LC-MS/MS for Peptide Sequencing and Quantification:

-

HPLC Separation: Separate the peptide extract using nano-flow liquid chromatography.

-

Ionization: Ionize the eluting peptides using electrospray ionization (ESI).

-

MS1 Scan: Perform a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide ions.

-

MS2 Fragmentation: Select a specific peptide ion and fragment it by collision-induced dissociation (CID).

-

MS2 Scan: Analyze the fragment ions to obtain sequence information.

-

Database Searching: Search the obtained fragment ion spectra against a protein database to identify the peptide.

-

Quantification: For quantitative analysis, stable isotope-labeled internal standards can be used to determine the absolute or relative abundance of specific peptides[16][17][18].

Electrophysiological Recording

-

Ganglion Preparation: Dissect the abdominal ganglion and pin it in a recording chamber continuously perfused with artificial seawater[10][11].

-

Neuron Identification: Identify the target neurons (e.g., LUQ neurons) based on their size and location within the ganglion.

-

Intracellular Recording: Impale the neuron with a sharp glass microelectrode filled with a conducting solution (e.g., 3 M KCl) to record the membrane potential and firing activity[10].

-

Peptide Application: Apply the α-BCP isoform of interest to the bath or locally via a puffer pipette.

-

Data Analysis: Measure the changes in membrane potential, firing rate, and membrane conductance in response to peptide application.

Conclusion

The α-Bag Cell Peptide (1-7) and its related isoforms are critical players in the neuroendocrine regulation of egg-laying behavior in Aplysia. Their generation from the ELH prohormone through a complex series of proteolytic processing events highlights the importance of post-translational modifications in generating functional diversity from a single gene product. While much is known about the processing machinery and the biological effects of these peptides, further research is needed to fully elucidate the quantitative aspects of their production and the precise molecular details of their signaling pathways. The experimental protocols outlined in this guide provide a robust framework for future investigations in this field, which will undoubtedly contribute to our broader understanding of neuropeptide biology and its implications for drug development.

References

- 1. Isolation of Sensory Neurons of Aplysia californica for Patch Clamp Recordings of Glutamatergic Currents [jove.com]

- 2. Electrode Fabrication and Implantation in Aplysia californica for Multi-channel Neural and Muscular Recordings in Intact, Freely Behaving Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrode Fabrication and Implantation in Aplysia californica for Multi-channel Neural and Muscular Recordings in Intact, Freely Behaving Animals [jove.com]

- 4. The bag cells of Aplysia as a multitransmitter system: identification of alpha bag cell peptide as a second neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Presence of immunoreactive alpha-bag cell peptide[1-8] in bag cell neurons of Aplysia suggests novel carboxypeptidase processing of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proteolytic processing of the Aplysia egg-laying hormone prohormone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical and cell biological properties of the human prohormone convertase 1/3 Ser357Gly mutation: a PC1/3 hypermorph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression of a foreign G-protein coupled receptor modulates the excitability of the peptidergic bag cell neurons of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alpha bag cell peptide directly modulates the excitability of the neurons that release it - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aplysia Ganglia Preparation for Electrophysiological and Molecular Analyses of Single Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aplysia Ganglia preparation for electrophysiological and molecular analyses of single neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Profiling 26,000 Aplysia californica neurons by single cell mass spectrometry reveals neuronal populations with distinct neuropeptide profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Spatial profiling with MALDI MS: distribution of neuropeptides within single neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MALDI Mass Spectrometry Imaging of Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. Developing Mass Spectrometry for the Quantitative Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Role of α-Bag Cell Peptide (1-7) in Modulating Aplysia Egg-Laying Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The marine mollusk Aplysia californica serves as a powerful model organism for neurobiology, particularly in the study of neptidergic control of complex behaviors. The stereotyped egg-laying behavior in Aplysia is orchestrated by a network of neurosecretory cells, the bag cells, which release a cocktail of bioactive peptides. Among these, the α-Bag Cell Peptides (α-BCPs) play a crucial modulatory role. This technical guide provides an in-depth examination of the function of a specific cleavage product, α-BCP(1-7), in the context of egg-laying behavior. We will delve into its origin from the egg-laying hormone (ELH) prohormone, its relative bioactivity, its inhibitory effects on specific central neurons, and the experimental methodologies employed to elucidate its function. This document aims to provide a comprehensive resource for researchers in neuroscience and pharmacology interested in neuropeptide signaling and its behavioral correlates.

Introduction: The Neuroendocrine Control of Aplysia Egg-Laying

Egg-laying in Aplysia is a complex, multi-phasic behavior initiated by the activation of a bilateral cluster of neuroendocrine cells in the abdominal ganglion known as the bag cells.[1][2][3] A synchronous burst of action potentials in these cells, termed the afterdischarge, triggers the release of a suite of peptides derived from a common precursor protein, the egg-laying hormone (ELH) prohormone.[4][5][6] The primary effector, ELH, is a 36-amino acid peptide that acts as a hormone to induce ovulation and as a neurotransmitter to orchestrate the associated behaviors, such as head movements and cessation of locomotion.[7][8][9]

However, the ELH prohormone gives rise to several other bioactive peptides, including the α-, β-, and γ-Bag Cell Peptides (BCPs).[10][11] The bag cells are considered a multitransmitter system, utilizing these various peptides to fine-tune the neural circuits governing egg-laying.[1][2][12] This guide focuses specifically on the α-BCPs, a family of small peptides derived from the N-terminal region of the prohormone, with a particular emphasis on the seven-amino-acid fragment, α-BCP(1-7).

α-Bag Cell Peptide (1-7): From Precursor to Bioactive Fragment

The α-BCPs are a group of related peptides that include a nine-amino-acid form, α-BCP(1-9), and its shorter, more potent fragments, α-BCP(1-8) and α-BCP(1-7).[2][12][13] All three forms are generated through post-translational processing of the ELH prohormone.[5][14] While α-BCP(1-9) is the direct product of prohormone cleavage, subsequent intracellular processing by a carboxypeptidase-like enzyme is thought to generate α-BCP(1-8) and α-BCP(1-7).[13][15] The amino acid sequence of α-BCP(1-7) is Ala-Pro-Arg-Leu-Arg-Phe-Tyr.[16]

Visualization of the ELH Prohormone Processing

The following diagram illustrates the processing of the Aplysia egg-laying hormone prohormone, highlighting the generation of ELH and the various α-BCP fragments.

Functional Role of α-BCP(1-7) in Egg-Laying Behavior

The primary characterized role of α-BCPs is the rapid, transient inhibition of a specific group of neurons in the abdominal ganglion known as the left upper quadrant (LUQ) neurons (L2, L3, L4, L6).[2][12][17] This inhibitory action is thought to contribute to the overall pattern of behavior observed during egg laying. In addition to their inhibitory effects, α-BCPs have also been implicated in producing a slow depolarization of the bag cells themselves, suggesting a potential role in the auto-excitatory feedback that sustains the afterdischarge.[18]

Relative Potency of α-BCP Fragments

Biochemical and electrophysiological studies have demonstrated that the shorter fragments of α-BCP are significantly more potent than the full-length α-BCP(1-9). This suggests that the post-translational cleavage of α-BCP(1-9) is a critical step in activating its biological function.

| Peptide Fragment | Relative Potency (Inhibition of LUQ Neurons) | Reference |

| α-BCP(1-9) | 1x | [18] |

| α-BCP(1-8) | 30x | [2][12][13][15][18] |

| α-BCP(1-7) | 10x | [2][12][13][18] |

Table 1: Relative Potencies of α-BCP Fragments. This table summarizes the relative potencies of α-BCP(1-9), α-BCP(1-8), and α-BCP(1-7) in mediating the inhibition of LUQ neurons in the Aplysia abdominal ganglion. The potencies are expressed relative to that of α-BCP(1-9).

Signaling Pathway of α-BCP-Mediated Inhibition

The following diagram illustrates the proposed signaling pathway for the inhibitory action of α-BCPs on LUQ neurons.

Experimental Methodologies

The elucidation of the role of α-BCP(1-7) has relied on a combination of biochemical, electrophysiological, and anatomical techniques. This section provides an overview of the key experimental protocols.

Peptide Isolation and Identification

Objective: To isolate and identify the different forms of α-BCP from Aplysia bag cell clusters.

Methodology:

-

Dissection: Abdominal ganglia from Aplysia californica are dissected, and the bag cell clusters are isolated.

-

Homogenization: The bag cell clusters are homogenized in an acidic extraction solution to prevent proteolytic degradation.

-

Purification: The homogenate is subjected to sequential purification steps, including:

-

Gel Filtration Chromatography: To separate peptides based on size.

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): To achieve high-resolution separation of the different peptide fragments.

-

-

Identification:

Electrophysiological Recording

Objective: To characterize the physiological effects of α-BCPs on target neurons.

Methodology:

-

Preparation: An isolated abdominal ganglion is pinned to the bottom of a recording chamber and continuously perfused with artificial seawater.

-

Intracellular Recording: Sharp glass microelectrodes filled with a conductive solution (e.g., 3M KCl) are used to impale the somata of identified LUQ neurons and bag cells.

-

Peptide Application: Synthetic α-BCP fragments are dissolved in artificial seawater and bath-applied to the ganglion via the perfusion system.

-

Data Acquisition: Changes in membrane potential and input resistance are recorded using a microelectrode amplifier and digitized for analysis.

Experimental Workflow Visualization

The following diagram outlines the general workflow for studying the effects of α-BCP on Aplysia neurons.

Conclusion and Future Directions

α-Bag Cell Peptide (1-7), along with its related fragments, represents a key component of the peptidergic signaling system that governs egg-laying behavior in Aplysia. Its potent inhibitory action on specific central neurons highlights the principle of neuronal modulation by co-released neuropeptides. The differential potency of the α-BCP fragments underscores the importance of post-translational processing in generating bioactive signaling molecules.

Future research in this area could focus on several key aspects:

-

Receptor Identification: The specific receptor(s) for the α-BCPs have yet to be definitively identified and characterized.

-

Downstream Signaling Cascades: A more detailed elucidation of the intracellular second messenger systems activated by α-BCP binding is needed.

-

Behavioral Significance: While the inhibitory effect on LUQ neurons is well-established, the precise contribution of this inhibition to the overall behavioral sequence of egg-laying requires further investigation.

-

Therapeutic Potential: Understanding the modulatory actions of small, potent neuropeptides like α-BCP(1-7) could provide insights for the development of novel therapeutics targeting peptidergic signaling pathways in other species.

This technical guide provides a foundational understanding of the role of α-BCP(1-7) in Aplysia egg-laying behavior. The experimental approaches and findings detailed herein serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

References

- 1. Coexistence of egg-laying hormone and alpha-bag cell peptide in bag cell neurons of Aplysia indicates that they are a peptidergic multitransmitter system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The bag cells of Aplysia as a multitransmitter system: identification of alpha bag cell peptide as a second neurotransmitter | Journal of Neuroscience [jneurosci.org]

- 3. Egg laying in Aplysia. I. Behavioral patterns and muscle activity of freely behaving animals after selectively elicited bag cell discharges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurosecretion of egg-laying hormone and other peptides from electrically active bag cell neurons of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Molecular aspects of egg-laying behavior in Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The bag cell egg-laying hormones of Aplysia brasiliana and Aplysia californica are identical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 9. Complex behavior induced by egg-laying hormone in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.biologists.com [journals.biologists.com]

- 11. Regulated release of multiple peptides from the bag cell neurons of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The bag cells of Aplysia as a multitransmitter system: identification of alpha bag cell peptide as a second neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Proteolytic processing of the Aplysia egg-laying hormone prohormone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Presence of immunoreactive alpha-bag cell peptide[1-8] in bag cell neurons of Aplysia suggests novel carboxypeptidase processing of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. Structure-activity relationship of the neurotransmitter alpha-bag cell peptide on Aplysia LUQ neurons: implications regarding its inactivation in the extracellular space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

An In-depth Technical Guide on the Mechanism of Action of α-Bag Cell Peptide (1-7) on Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bag Cell Peptide (1-7) [α-BCP(1-7)], an endogenous neuropeptide in the marine mollusk Aplysia californica, plays a crucial role in regulating neuronal activity. This technical guide provides a comprehensive overview of the known mechanism of action of α-BCP(1-7) on its target neurons, with a primary focus on the inhibitory effects observed in the Left Upper Quadrant (LUQ) neurons of the abdominal ganglion. This document synthesizes electrophysiological data, outlines detailed experimental protocols, and presents a putative signaling pathway based on current understanding. The information herein is intended to serve as a valuable resource for researchers investigating neuropeptide signaling, neuronal inhibition, and potential avenues for drug discovery.

Introduction

The bag cell neurons of Aplysia are a well-established model system for studying neuroendocrine function and peptidergic signaling. These neurons co-release a variety of bioactive peptides derived from a common precursor protein, including the egg-laying hormone (ELH) and the α-Bag Cell Peptides (α-BCPs). The α-BCPs are a family of small peptides, with α-BCP(1-9) being the primary product, which is further processed into shorter, more potent fragments such as α-BCP(1-8) and α-BCP(1-7). While ELH mediates excitatory responses, α-BCPs are responsible for the inhibitory modulation of specific target neurons, demonstrating the complexity and specificity of neuropeptide signaling within a single neuronal cluster.

This guide focuses specifically on α-BCP(1-7), a heptapeptide (B1575542) with the amino acid sequence Ala-Pro-Arg-Leu-Arg-Phe-Tyr. It acts as a potent neuromodulator, producing a hyperpolarizing inhibition of the LUQ neurons, which are involved in the regulation of various physiological processes in Aplysia. Understanding the precise mechanism by which α-BCP(1-7) exerts its effects is crucial for elucidating the principles of neuropeptide modulation of neuronal circuits.

Electrophysiological Effects on Target Neurons

The primary and most well-characterized action of α-BCP(1-7) is the inhibition of the LUQ neurons (L2, L3, L4, and L6) in the abdominal ganglion of Aplysia. This inhibition manifests as a hyperpolarization of the neuronal membrane and a concomitant decrease in firing frequency.

Quantitative Data on Neuronal Inhibition

The inhibitory potency of α-BCP fragments has been compared, revealing that the shorter fragments are more active than the parent peptide, α-BCP(1-9). This suggests that extracellular processing of the released peptide is a key step in activating the signaling pathway.

| Peptide Fragment | Relative Potency (vs. α-BCP(1-9)) | Observed Effect on LUQ Neurons | Reference |

| α-BCP(1-9) | 1x | Inhibition | [1] |

| α-BCP(1-8) | ~30x | Stronger and longer-lasting hyperpolarization | [1] |

| α-BCP(1-7) | ~10x | Potent hyperpolarization and inhibition of firing | [1] |

Table 1: Relative potencies of α-BCP fragments on LUQ neuron inhibition.

Proposed Mechanism of Action

Based on the available electrophysiological evidence and the common mechanisms of inhibitory neuropeptide action in invertebrates, a putative signaling pathway for α-BCP(1-7) is proposed. It is important to note that the specific receptor and downstream second messenger involvement have not yet been definitively identified through direct experimental evidence.

Putative Signaling Pathway

The proposed mechanism involves the following steps:

-

Receptor Binding: α-BCP(1-7) binds to a specific G-protein coupled receptor (GPCR) on the postsynaptic membrane of an LUQ neuron. The identity of this receptor is yet to be determined.

-

G-Protein Activation: Ligand binding induces a conformational change in the GPCR, leading to the activation of an associated heterotrimeric G-protein (likely of the Gαi/o family, which are typically involved in inhibitory signaling).

-

Ion Channel Modulation: The activated G-protein, either through its α or βγ subunits, directly or indirectly modulates the activity of a specific ion channel.

-

Potassium Channel Opening: The evidence of hyperpolarization and increased membrane conductance strongly suggests the opening of potassium (K+) channels. The efflux of K+ ions down their electrochemical gradient drives the membrane potential to a more negative value, away from the threshold for action potential firing.

-

Neuronal Inhibition: The resulting hyperpolarization reduces the excitability of the LUQ neuron, making it less likely to fire action potentials in response to excitatory inputs.

Mandatory Visualization: Proposed Signaling Pathway

References

α-Bag Cell Peptide (1-7): A Technical Guide to its Role as an Invertebrate Neurotransmitter

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of alpha-Bag Cell Peptide (1-7) [α-BCP(1-7)], a neuropeptide with significant neurotransmitter and neuromodulatory functions in invertebrates, particularly the marine mollusk Aplysia. This document details its origin, physiological actions, signaling pathways, and the experimental methodologies used to elucidate its function.

Introduction

The bag cell neurons of Aplysia are a well-established model system for studying neuropeptide function and neuronal network modulation. These neurosecretory cells orchestrate egg-laying behavior through the release of a cocktail of bioactive peptides.[1] These peptides are derived from a single precursor protein, the egg-laying hormone (ELH) prohormone.[1][2][3] While ELH itself is responsible for many of the excitatory actions on the nervous system and peripheral tissues, other peptides cleaved from the same precursor mediate distinct and often opposing effects.[2][3]

Among these is the α-Bag Cell Peptide (α-BCP) family. Initially isolated in three forms, α-BCP(1-9), α-BCP(1-8), and α-BCP(1-7), these peptides have been identified as key mediators of inhibitory neurotransmission within the abdominal ganglion of Aplysia.[2][4] Specifically, α-BCP(1-7), a heptapeptide (B1575542) with the sequence Ala-Pro-Arg-Leu-Arg-Phe-Tyr, has been shown to act as a direct neurotransmitter.[4][5] This guide focuses on the technical aspects of α-BCP(1-7)'s role, providing quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Quantitative Data on α-BCP Efficacy

The various forms of α-BCP exhibit differential potency in their physiological effects. The shorter fragments, α-BCP(1-7) and α-BCP(1-8), are significantly more potent than the full α-BCP(1-9) peptide. This suggests that the precursor peptide may be activated by carboxypeptidase cleavage following its release.[2][3]

| Peptide Form | Target Neurons | Physiological Effect | Relative Potency vs. α-BCP(1-9) | Effective Concentration | Reference |

| α-BCP(1-7) | Left Upper Quadrant (LUQ) Neurons | Inhibition (decreased spike rate) | ~10x | 0.03 µM | [3][4] |

| α-BCP(1-8) | Left Upper Quadrant (LUQ) Neurons | Inhibition | ~30x | Not specified | [2][3][4] |

| α-BCP(1-9) | Left Upper Quadrant (LUQ) Neurons | Inhibition | 1x (baseline) | 0.3 µM | [3] |

| α-BCP | Bag Cell Neurons | Inhibition of ongoing discharge | Not applicable | > 1 nM | [6] |

Signaling Pathways of α-BCP(1-7)

α-BCP(1-7) exerts its effects through complex, G-protein-coupled signaling cascades. Its actions can be both inhibitory on target neurons and autoregulatory on the bag cells themselves.

Autoinhibition of Bag Cell Neurons

α-BCP acts on autoreceptors on the bag cell neurons to terminate the prolonged discharge associated with peptide release. This feedback inhibition is mediated by changes in intracellular cyclic AMP (cAMP) levels and the modulation of potassium channel activity.[6]

Caption: Autoinhibitory signaling pathway of α-BCP(1-7) in Aplysia bag cell neurons.

Temperature-Dependent Modulation of Adenylate Cyclase

In a unique regulatory mechanism, the effect of α-BCP(1-7) on adenylate cyclase in bag cell membranes is temperature-dependent. This suggests a sophisticated level of control over neuronal excitability based on environmental conditions. The process requires GTP, implicating both stimulatory (Gs) and inhibitory (Gi) G-proteins.[7]

Caption: Temperature-dependent dual regulation of adenylate cyclase by α-BCP(1-7).

Experimental Protocols

The characterization of α-BCP(1-7) as a neurotransmitter has relied on a combination of peptide chemistry, electrophysiology, and biochemical assays.

Peptide Isolation and Identification

Objective: To isolate and sequence bioactive peptides from Aplysia bag cell clusters.

Methodology:

-

Dissection: Excise abdominal ganglia from Aplysia californica. Isolate the two clusters of neurosecretory bag cells.

-

Homogenization: Homogenize the cell clusters in an acidic solution (e.g., 5 M acetic acid) to extract peptides and prevent enzymatic degradation.

-

Purification (HPLC):

-

Centrifuge the homogenate and filter the supernatant.

-

Subject the crude extract to multiple rounds of reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Typical Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA).

-

Detection: Monitor absorbance at 214 nm or 280 nm.

-

Collect fractions and allow to lyophilize.

-

-

Bioassay: Test the biological activity of each fraction by applying it to a preparation of the abdominal ganglion while recording from target neurons (e.g., LUQ cells) to identify fractions that cause inhibition.

-

Sequencing: Determine the amino acid sequence of the active, purified peptides using Edman degradation.

-

Mass Spectrometry: Confirm the mass and sequence of the native peptide and compare it to a synthetic standard using techniques like MALDI-TOF or electrospray ionization mass spectrometry.[8]

Caption: Workflow for the isolation and identification of α-BCP(1-7).

Intracellular Recording from LUQ Neurons

Objective: To measure the direct effect of α-BCP(1-7) on the membrane potential and firing rate of target neurons.

Methodology:

-

Preparation: Dissect the abdominal ganglion and pin it to the bottom of a recording chamber (e.g., Sylgard-lined petri dish).

-

Perfusion: Continuously perfuse the ganglion with artificial seawater (ASW). Establish a system that allows for switching between control ASW and ASW containing known concentrations of synthetic α-BCP(1-7). To prevent peptide degradation, protease inhibitors may be added to the perfusate.[2][3]

-

Neuron Identification: Identify Left Upper Quadrant (LUQ) neurons based on their size, position, and characteristic spontaneous firing pattern.

-

Intracellular Recording:

-

Pull sharp glass microelectrodes (resistance: 10-30 MΩ) and fill with a suitable electrolyte (e.g., 3 M KCl).

-

Using a micromanipulator, impale an LUQ neuron.

-

Record the resting membrane potential and spontaneous action potentials using a high-impedance amplifier.

-

-

Peptide Application:

-

Record a stable baseline of activity in control ASW.

-

Switch the perfusion to ASW containing α-BCP(1-7) at a desired concentration (e.g., 0.01-1.0 µM).

-

Record the changes in membrane potential (hyperpolarization) and firing rate (inhibition).

-

Wash out the peptide with control ASW and observe recovery.

-

-

Data Analysis: Quantify the change in mean spike rate or the magnitude of hyperpolarization as a function of peptide concentration to generate dose-response curves.

Conclusion

α-Bag Cell Peptide (1-7) is a critical component of the neuropeptidergic signaling system in Aplysia. It fulfills the primary criteria for a neurotransmitter: it is synthesized and stored in presynaptic neurons, released upon stimulation, and produces a direct, rapid, and reversible physiological effect on postsynaptic cells.[2][3] Its actions are mediated by specific G-protein-coupled signaling pathways that provide inhibitory feedback to the very neurons that release it and modulate the activity of distinct neuronal populations. The unique temperature-dependent nature of its signaling adds another layer of complexity to its function. The detailed protocols and quantitative data presented in this guide offer a foundation for researchers investigating peptidergic neurotransmission, neuromodulation, and the development of novel therapeutics targeting these pathways.

References

- 1. Bag cell neurons - Scholarpedia [scholarpedia.org]

- 2. The bag cells of Aplysia as a multitransmitter system: identification of alpha bag cell peptide as a second neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. pnas.org [pnas.org]

- 5. [alpha]-Bag Cell Peptide (1 - 7) | 1 mg | EP09930_1 [peptides.de]

- 6. Alpha bag cell peptide directly modulates the excitability of the neurons that release it - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Temperature-dependent stimulation and inhibition of adenylate cyclase by Aplysia bag cell peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

An In-depth Technical Guide to the Neuronal Inhibitory Function of α-Bag Cell Peptide (1-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bag Cell Peptide (1-7) [α-BCP(1-7)], with the amino acid sequence APRLRFY, is a neuropeptide derived from a larger precursor protein in the bag cell neurons of the marine mollusk Aplysia californica.[1][2] It plays a crucial role in regulating neuronal activity, primarily through the inhibition of specific target neurons and a unique excitatory feedback mechanism on the bag cells themselves. This technical guide provides a comprehensive overview of the function of α-BCP(1-7) in neuronal inhibition, detailing its mechanism of action, associated signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized for comparative analysis.

Introduction

The bag cell neurons of Aplysia represent a model multitransmitter system, utilizing several peptides derived from a common precursor protein to orchestrate complex behaviors such as egg-laying.[1][3] Among these peptides are the egg-laying hormone (ELH) and the α-bag cell peptides (α-BCPs).[1] While ELH mediates excitatory responses, α-BCP is a key mediator of inhibitory neurotransmission.[1][4] α-BCP exists in several neuroactive forms, including α-BCP(1-9), α-BCP(1-8), and α-BCP(1-7), which are NH2-terminal fragments of the full peptide.[3][4] Notably, the shorter fragments, α-BCP(1-8) and α-BCP(1-7), exhibit significantly higher potency than the parent peptide, α-BCP(1-9).[3][4] This suggests that proteolytic cleavage may activate α-BCP(1-9).[3][4] This document focuses on the function of α-BCP(1-7) in neuronal inhibition.

Mechanism of Neuronal Inhibition

α-BCP(1-7) primarily exerts its inhibitory effects on the left upper quadrant (LUQ) neurons within the abdominal ganglion of Aplysia.[1][5][6] The inhibitory action is characterized by a rapid onset and a shorter duration compared to the excitatory actions of ELH.[3][4]

Electrophysiological Effects

The primary mechanism of inhibition by α-BCP(1-7) involves a change in the membrane conductance of target neurons.[1][4] Arterial perfusion of α-BCP(1-7) onto the abdominal ganglion leads to the inhibition of LUQ neurons.[1] This inhibition is a result of an increase in membrane conductance, which hyperpolarizes the neuron or shunts excitatory inputs, thereby reducing its firing rate.[1]

Autocrine and Paracrine Excitatory Effects on Bag Cells

Interestingly, while inhibiting LUQ neurons, α-BCP(1-7) has an excitatory effect on the bag cell neurons that release it.[7][8] This peptide can depolarize the bag cells, and at sufficient concentrations (ranging from 0.5 µM to 1 mM), it can induce a burst discharge.[8] This suggests a positive feedback mechanism where the release of α-BCP contributes to the sustained depolarization required for the repetitive firing of bag cells.[8]

Signaling Pathways

The signaling pathways initiated by α-BCP(1-7) are multifaceted, involving direct modulation of ion channels and second messenger systems.

Inhibition of Target Neurons (LUQ Neurons)

The inhibitory effect on LUQ neurons is mediated by a direct change in membrane conductance, the specific ion channels for which have not been fully elucidated in the provided abstracts.[1]

Excitation of Bag Cell Neurons (Autoregulation)

In the bag cell neurons themselves, α-BCP(1-7) exerts its effects through at least two mechanisms:

-

Modulation of cAMP Levels : α-BCP reduces both basal and forskolin-stimulated levels of cyclic AMP (cAMP).[7] Inhibition of the bag cell discharge by α-BCP can be prevented and reversed by pharmacologically increasing intracellular cAMP levels.[7]

-

Modulation of Potassium Currents : α-BCP enhances an inwardly rectifying potassium current that is activated at potentials more negative than -40 mV.[7] The reversal potential and conductance of this current are dependent on the external potassium concentration and can be blocked by rubidium, cesium, and barium ions.[7] Additionally, α-BCP attenuates the amplitude of delayed voltage-dependent outward currents.[7]

The following diagram illustrates the proposed signaling pathway for the autoregulatory function of α-BCP on bag cell neurons.

Caption: Proposed signaling pathway of α-BCP in bag cell neurons.

Quantitative Data

The following tables summarize the quantitative data regarding the potency and electrophysiological effects of α-BCP peptides.

Table 1: Relative Potency of α-BCP Fragments

| Peptide | Relative Potency (compared to α-BCP(1-9)) | Reference |

| α-BCP(1-9) | 1x | [3][4] |

| α-BCP(1-8) | 30x | [3] |

| α-BCP(1-7) | 10x | [3][4] |

Table 2: Electrophysiological Effects of α-BCP(1-7) on Bag Cell Neurons

| Parameter | Condition | Effect | Reference |

| Membrane Potential | 1 µM α-BCP(1-7) | 6.2 ± 1.1 mV depolarization | [8] |

| Neuronal Firing | 0.5 µM to 1 mM α-BCP | Induction of a bag cell discharge | [8] |

| cAMP Levels | > 1 nM α-BCP | Significant reduction in basal and forskolin-stimulated levels | [7] |

| Potassium Current | Application of α-BCP | Enhancement of an inwardly rectifying K+ current | [7] |

| Potassium Current | Application of α-BCP | Attenuation of delayed voltage-dependent outward K+ currents | [7] |

Experimental Protocols

The following sections detail the key experimental methodologies employed in the study of α-BCP(1-7).

Electrophysiology and Arterial Perfusion

-

Preparation : Abdominal ganglia from Aplysia californica are dissected and used for experiments.[1]

-

Perfusion : Peptides are arterially perfused through the ganglion.[1] The presence of protease inhibitors in the perfusate can be used to study the stability and potency of the peptides.[1]

-

Recording : Intracellular recordings from identified neurons (e.g., LUQ neurons, bag cells) are performed to measure changes in membrane potential, conductance, and firing rate.[1][8] Extracellular electrodes can be used to monitor the activity of the entire bag cell cluster.[1]

Peptide Release and Detection

-

Stimulation : A bag cell burst discharge is elicited, and the releasate (perfusate and superfusate) is collected.[1]

-

Analysis : The releasate is analyzed for the presence of α-BCP peptides using techniques like high-pressure liquid chromatography (HPLC).[3] Mass spectrometry can also be used to identify and quantify released peptides.[9]

Cell Culture and cAMP Measurement

-

Cell Culture : Isolated bag cell neurons can be maintained in cell culture for immunohistochemical staining and electrophysiological studies on individual cells.[7]

-

cAMP Assay : The levels of cAMP in bag cell clusters can be measured in response to α-BCP application, often in the presence of phosphodiesterase inhibitors to prevent cAMP degradation.[7]

The following diagram illustrates a general experimental workflow for studying the effects of α-BCP.

Caption: General experimental workflow for studying α-BCP.

Conclusion and Future Directions

α-Bag Cell Peptide (1-7) is a potent neuromodulator that plays a significant role in the neuronal circuitry of Aplysia. Its inhibitory action on specific target neurons, coupled with its excitatory feedback on the releasing neurons, highlights the complexity of neuropeptide signaling. The elucidation of its mechanisms of action provides valuable insights into how neuropeptides can orchestrate complex physiological processes.

For drug development professionals, the study of α-BCP(1-7) and its receptors could offer novel targets for the development of therapeutics that modulate neuronal activity. Further research is warranted to identify the specific receptors for α-BCP on LUQ neurons and to fully characterize the downstream signaling cascades involved in both its inhibitory and excitatory actions. Understanding the structure-activity relationship of different α-BCP fragments could also inform the design of potent and selective synthetic analogs.

References

- 1. jneurosci.org [jneurosci.org]

- 2. [alpha]-Bag Cell Peptide (1 - 7) | 1 mg | EP09930_1 [peptides.de]

- 3. The bag cells of Aplysia as a multitransmitter system: identification of alpha bag cell peptide as a second neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The bag cells of Aplysia as a multitransmitter system: identification of alpha bag cell peptide as a second neurotransmitter | Journal of Neuroscience [jneurosci.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. isthongkong.com [isthongkong.com]

- 7. Alpha bag cell peptide directly modulates the excitability of the neurons that release it | Journal of Neuroscience [jneurosci.org]

- 8. pnas.org [pnas.org]

- 9. pubs.acs.org [pubs.acs.org]

Unraveling the Excitatory Role of α-Bag Cell Peptide (1-7) on Bag Cell Neurons: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the excitatory effects of α-Bag Cell Peptide (1-7) (α-BCP(1-7)) on the neuroendocrine bag cell neurons of Aplysia californica. While α-BCP peptides are primarily recognized for their auto-inhibitory role in terminating the prolonged afterdischarge associated with egg-laying behavior, their initial interaction with bag cell neurons involves a distinct excitatory phase characterized by membrane depolarization. This document, intended for researchers, scientists, and drug development professionals, delves into the quantitative data, experimental methodologies, and underlying signaling pathways of this phenomenon.

Core Findings: A Dual Role in Neuronal Excitability

α-Bag Cell Peptide (1-7) is a seven-residue neuropeptide that, along with its longer forms, α-BCP(1-8) and α-BCP(1-9), is released by the bag cell neurons themselves. While the overarching effect of these peptides is the cessation of the neuronal afterdischarge, the initial response to α-BCP(1-7) application is a slow depolarization of the bag cell membrane.[1] This excitatory potential is a critical component of a complex feedback mechanism. The peptide acts on autoreceptors on the bag cell neurons, initiating a signaling cascade that modulates multiple ion channels, ultimately leading to the termination of repetitive firing.[2]

Quantitative Analysis of α-BCP(1-7) Effects

The excitatory and subsequent inhibitory actions of α-BCP are concentration-dependent. The following table summarizes the key quantitative data available from published studies.

| Parameter | Peptide | Concentration | Observed Effect on Bag Cell Neurons | Reference |

| Membrane Potential | α-BCP(1-7) | > 1 nM | Slow depolarization, followed by inhibition of ongoing afterdischarge. | [1][2] |

| Potassium Currents | α-BCP | > 1 nM | Enhancement of an inwardly rectifying potassium current (activated at potentials more negative than -40 mV). | [2] |

| α-BCP | > 1 nM | Attenuation of the forskolin-induced reduction of delayed voltage-dependent outward potassium currents. | [2] | |

| Second Messenger | α-BCP | > 1 nM | Significant reduction of basal and forskolin-stimulated cAMP levels. | [2] |

Signaling Pathway of α-BCP(1-7) Autoregulation

The excitatory and subsequent inhibitory effects of α-BCP(1-7) on bag cell neurons are mediated through a G-protein coupled autoreceptor. The binding of α-BCP(1-7) to its receptor is proposed to activate an inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP has a dual effect on potassium channels: it leads to the enhancement of an inwardly rectifying K+ current and counteracts the cAMP-dependent reduction of a delayed outward K+ current. This complex interplay of ion channel modulation underlies the initial depolarization and subsequent termination of the afterdischarge.

Experimental Protocols

The following provides a generalized methodology for the electrophysiological investigation of α-BCP(1-7) effects on Aplysia bag cell neurons.

Preparation of Aplysia Abdominal Ganglion

-

Anesthetize an adult Aplysia californica by injecting an isotonic MgCl2 solution (approximately 30-35% of the animal's body weight).

-

Dissect the abdominal ganglion and place it in a recording chamber continuously perfused with artificial seawater (ASW) at a constant temperature (e.g., 14-16°C).

-

The composition of ASW should be (in mM): 460 NaCl, 10 KCl, 11 CaCl2, 55 MgCl2, and 10 HEPES, with the pH adjusted to 7.6.

-

For intracellular recordings, the connective tissue sheath of the ganglion may be partially or fully removed using fine forceps and scissors to allow for electrode penetration.

Electrophysiological Recording

-

Intracellular Recording:

-

Pull glass microelectrodes to a resistance of 5-15 MΩ and fill with 2 M potassium acetate (B1210297) or 3 M KCl.

-

Impale individual bag cell neurons under visual guidance using a microscope and micromanipulator.

-

Record membrane potential and firing activity using a suitable amplifier and data acquisition system.

-

-

Voltage-Clamp Recording:

-

For detailed analysis of ionic currents, a two-electrode voltage-clamp configuration is optimal for the large bag cell neurons.

-

One electrode is used to measure membrane potential, and the second injects current to clamp the voltage at a desired level.

-

Specific voltage protocols are applied to isolate and study the kinetics and voltage-dependence of different potassium currents.

-

Peptide Application

-

Dissolve synthetic α-BCP(1-7) in ASW to the desired final concentrations.

-

Apply the peptide to the ganglion via the perfusion system to ensure uniform and rapid exposure.

-

To study dose-response relationships, apply a range of concentrations in an ascending order, with washout periods in between to allow for recovery.

Experimental Workflow Diagram

Conclusion and Future Directions

The excitatory depolarization induced by α-BCP(1-7) on bag cell neurons represents a key initial step in a complex auto-regulatory feedback loop. Understanding the precise mechanisms of this excitatory phase is crucial for a complete picture of the modulation of neuronal excitability and neuropeptide release. For drug development professionals, the autoreceptors for α-BCP peptides on these neuroendocrine cells may represent a novel target for modulating peptidergic systems.

Future research should focus on obtaining more detailed quantitative data, including precise dose-response curves for the depolarizing effect of α-BCP(1-7) and a more in-depth characterization of the modulated ion channels using techniques such as patch-clamp analysis on isolated bag cell neurons. Furthermore, the identification and characterization of the specific G-protein coupled receptor for α-BCP would provide a more complete understanding of this intricate signaling pathway.

References

An In-depth Technical Guide to α-Bag Cell Peptide (1-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bag Cell Peptide (1-7) (α-BCP(1-7)) is a crucial neuropeptide fragment derived from the N-terminus of the larger α-Bag Cell Peptide. Primarily studied in the marine mollusk Aplysia californica, this heptapeptide (B1575542) plays a significant role as a neurotransmitter, modulating neuronal activity within the abdominal ganglion. This technical guide provides a comprehensive overview of the molecular and functional characteristics of α-BCP(1-7), including its physicochemical properties, its role in neuronal signaling, and detailed experimental protocols for its study.

Physicochemical Properties

α-Bag Cell Peptide (1-7) is a heptapeptide with a defined molecular structure and weight. The quantitative data for this peptide are summarized in the table below.

| Property | Value |

| Molecular Formula | C44H67N13O9[1][2][3] |

| Molecular Weight | 922.08 g/mol [1][2][3] |

| Amino Acid Sequence | Ala-Pro-Arg-Leu-Arg-Phe-Tyr[3] |

| One-Letter Sequence | APRLRFY[3] |

| CAS Number | 87549-54-0[2] |

Biological Function and Signaling

α-BCP(1-7) is a key signaling molecule in the neuroendocrine system of Aplysia. It is one of several peptides processed from a common precursor protein that also yields egg-laying hormone (ELH) and other bag cell peptides.[4] The primary functions of α-BCP(1-7) involve the regulation of neuronal excitability.

Neuronal Inhibition

α-BCP(1-7) is known to inhibit the firing of left upper quadrant (LUQ) neurons in the abdominal ganglion of Aplysia.[1][2] This inhibitory action is believed to be a crucial part of the coordinated neuronal activity that governs complex behaviors. The peptide acts directly on these neurons, causing a change in their membrane conductance.[4]

Neuronal Depolarization

In contrast to its effect on LUQ neurons, α-BCP(1-7) causes depolarization of the bag cell neurons themselves.[1][2] This suggests a feedback mechanism where the peptide can influence the activity of the very cells that release its precursor.

The precise signaling pathway initiated by α-BCP(1-7) is an area of ongoing research. It is hypothesized to bind to a specific, yet to be fully characterized, G-protein coupled receptor on the target neuron's membrane. This interaction likely triggers a second messenger cascade, leading to the modulation of ion channel activity and the resulting change in membrane potential.

Experimental Protocols

The study of α-BCP(1-7) involves a combination of neurophysiological and biochemical techniques. Below are detailed methodologies for key experiments.

Preparation of Aplysia Ganglia

-

Anesthetization: Anesthetize an adult Aplysia californica by injecting an isotonic MgCl2 solution (approximately 30-35% of the animal's body weight).

-

Dissection: Dissect the abdominal ganglion from the anesthetized animal.

-

Desheathing: To facilitate electrode access to individual neurons, the ganglion is treated with a protease (e.g., dispase) to enzymatically remove the connective tissue sheath. The duration and concentration of protease treatment should be optimized based on the size and age of the animal.

-

Washing: Thoroughly wash the desheathed ganglion with artificial seawater (ASW) to remove the protease.

Electrophysiological Recording of LUQ Neuron Activity

This protocol is designed to measure the effect of α-BCP(1-7) on the membrane potential of Left Upper Quadrant (LUQ) neurons.

-

Ganglion Preparation: Prepare the abdominal ganglion as described in section 3.1.

-

Mounting: Pin the desheathed ganglion to the bottom of a recording chamber continuously perfused with ASW.

-

Neuron Identification: Identify LUQ neurons based on their size and location within the ganglion.

-

Intracellular Recording: Carefully impale a target LUQ neuron with a glass microelectrode filled with a suitable electrolyte (e.g., 3 M KCl).

-

Baseline Recording: Record the resting membrane potential and any spontaneous activity of the neuron.

-

Peptide Application: Perfuse the recording chamber with ASW containing a known concentration of synthetic α-BCP(1-7).

-

Data Acquisition: Record the changes in membrane potential and firing rate of the LUQ neuron in response to the peptide application.

-

Washout: Perfuse the chamber with normal ASW to wash out the peptide and observe any recovery of neuronal activity to baseline levels.

Peptide Extraction and Analysis

This protocol outlines the general steps for extracting and identifying neuropeptides from neuronal tissue.

-

Tissue Homogenization: Homogenize dissected ganglia in an acidic extraction solution (e.g., 80% acetone (B3395972) with 0.1% trifluoroacetic acid) to precipitate proteins and extract peptides.

-

Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.

-

Solid-Phase Extraction: Pass the supernatant containing the peptides through a C18 solid-phase extraction column to desalt and concentrate the peptides.

-

Elution: Elute the bound peptides from the C18 column using a high-organic solvent solution (e.g., 60% methanol (B129727) with 0.1% TFA).

-

High-Performance Liquid Chromatography (HPLC): Separate the peptide mixture using reverse-phase HPLC to isolate individual peptides.

-

Mass Spectrometry (MS): Analyze the purified fractions using mass spectrometry (e.g., MALDI-TOF MS) to determine the molecular weights of the peptides and confirm their identity by fragmentation analysis (MS/MS).

Conclusion

α-Bag Cell Peptide (1-7) is a multifaceted neuropeptide with significant modulatory effects on neuronal activity in Aplysia. Its dual action of inhibiting certain neurons while exciting others highlights the complexity of neptidergic signaling in regulating neural circuits. Further research into its specific receptor and downstream signaling pathways will provide a more complete understanding of its physiological role and may offer insights into the fundamental principles of neuromodulation. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the function of this and other neuropeptides.

References

a-Bag Cell Peptide (1-7) CAS registry number

An In-Depth Technical Guide to α-Bag Cell Peptide (1-7)

CAS Registry Number: 87549-54-0

Introduction

α-Bag Cell Peptide (1-7) (α-BCP(1-7)) is a neuropeptide fragment derived from the N-terminus of the larger α-Bag Cell Peptide. It plays a significant role as a neurotransmitter in the marine mollusk Aplysia. This peptide is known for its inhibitory effects on specific neurons and its involvement in the modulation of the neuroendocrine bag cells, which control egg-laying behavior. This guide provides a comprehensive overview of α-BCP(1-7), including its chemical properties, biological activity, and the experimental methodologies used to study its function.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Registry Number | 87549-54-0 | [1] |

| Molecular Formula | C44H67N13O9 | |

| Molecular Weight | 922.08 g/mol | |

| Amino Acid Sequence | Ala-Pro-Arg-Leu-Arg-Phe-Tyr | [1] |

| One-Letter Sequence | APRLRFY |

Biological Activity and Significance

α-BCP(1-7) is a potent neuromodulator in the abdominal ganglion of Aplysia. Its primary recognized function is the inhibition of the left upper quadrant (LUQ) neurons.[1][2] The peptide is generated through the proteolytic processing of a larger precursor protein that also encodes for other neuroactive peptides, including the egg-laying hormone (ELH).[3] This co-localization and differential processing allow for a complex and nuanced regulation of neuronal circuits.

Quantitative Biological Data

The bioactivity of α-BCP(1-7) has been quantified by comparing its inhibitory potency on LUQ neurons to its parent peptide, α-BCP(1-9).

| Peptide | Relative Potency (Inhibition of LUQ Neurons) | Reference |

| α-BCP(1-9) | 1x | [3][4] |

| α-BCP(1-8) | 30x | [3] |

| α-BCP(1-7) | 10x | [3][4] |

Experimental Protocols

The study of α-BCP(1-7) involves a variety of sophisticated experimental techniques in neurobiology and biochemistry. Below are detailed methodologies for key experiments.

Intracellular Recording from Aplysia Neurons

This protocol is fundamental for assessing the electrophysiological effects of α-BCP(1-7) on target neurons.

Objective: To measure changes in membrane potential and conductance of LUQ neurons in response to the application of α-BCP(1-7).

Methodology:

-

Ganglion Preparation:

-

Anesthetize an Aplysia californica by injecting an isotonic MgCl2 solution.[5]

-

Dissect the abdominal ganglion and transfer it to a recording chamber containing artificial seawater (ASW).[5]

-

Treat the ganglion with a protease solution to soften the connective tissue sheath, followed by careful desheathing to expose the neurons.[5]

-

-

Electrophysiological Recording:

-

Identify the target LUQ neurons (e.g., L2, L3, L4, L6) based on their size and location within the ganglion.

-

Using a micromanipulator, impale a target neuron with a glass microelectrode filled with a conductive solution (e.g., 3 M KCl).[5]

-

Record the resting membrane potential and spontaneous activity using a suitable intracellular amplifier and data acquisition system.[5]

-

-

Peptide Application:

-

Prepare a stock solution of synthetic α-BCP(1-7) in ASW.

-

Apply the peptide to the ganglion via bath perfusion or pressure ejection from a micropipette positioned near the target neuron.

-

Record the resulting changes in the neuron's membrane potential and input resistance. Hyperpolarization and a decrease in input resistance are indicative of an inhibitory response.[2]

-

Adenylate Cyclase Activity Assay

This biochemical assay is used to determine the effect of α-BCP(1-7) on the activity of adenylate cyclase, a key enzyme in second messenger signaling.

Objective: To measure the production of cyclic AMP (cAMP) in response to α-BCP(1-7) in neuronal tissue homogenates.

Methodology:

-

Membrane Preparation:

-

Dissect abdominal ganglia from several Aplysia.

-

Homogenize the tissue in a cold buffer solution.

-

Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Enzymatic Reaction:

-

Prepare reaction tubes containing the membrane preparation, ATP (the substrate for adenylate cyclase), MgCl2 (a cofactor), and a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Add varying concentrations of α-BCP(1-7) to the experimental tubes. Include control tubes with no peptide and tubes with known activators (e.g., forskolin) and inhibitors of adenylate cyclase.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.[6][7]

-

-

cAMP Quantification:

-

Stop the reaction by adding a solution like trichloroacetic acid or by boiling.[6]

-

Separate the newly synthesized cAMP from the unreacted ATP using column chromatography (e.g., Dowex and alumina (B75360) columns).[6]

-

Quantify the amount of cAMP produced using a competitive binding assay with a radiolabeled cAMP tracer or a commercially available ELISA or chemiluminescent immunoassay kit.[7]

-

Visualizations

Experimental Workflow for Electrophysiological Analysis

Caption: Workflow for assessing the electrophysiological effects of α-BCP(1-7).

Signaling Pathway of α-Bag Cell Peptide (1-7)

Caption: Proposed signaling cascade for α-BCP(1-7) in Aplysia neurons.

References

- 1. pnas.org [pnas.org]

- 2. jneurosci.org [jneurosci.org]

- 3. The bag cells of Aplysia as a multitransmitter system: identification of alpha bag cell peptide as a second neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropeptide Function: The Invertebrate Contribution | Annual Reviews [annualreviews.org]

- 5. Aplysia Ganglia Preparation for Electrophysiological and Molecular Analyses of Single Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on α-Bag Cell Peptide (1-7) and its Relation to Egg-Laying Hormone (ELH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine mollusk Aplysia californica serves as a valuable model organism for neurobiological research, offering a relatively simple and well-characterized nervous system to study the molecular underpinnings of behavior. A key behavior in Aplysia is egg-laying, a complex process orchestrated by a suite of neuropeptides. Among these, the Egg-Laying Hormone (ELH) has long been recognized as a primary actor. However, the regulation of this behavior is more intricate, involving a multitransmitter system where other co-packaged and co-released peptides play crucial modulatory roles. This technical guide focuses on one such peptide, α-Bag Cell Peptide (1-7) (α-BCP(1-7)), and its multifaceted relationship with ELH.

Both ELH and the α-Bag Cell Peptides (α-BCPs) are derived from a common prohormone, the ELH/BCP precursor protein, which is expressed in the neurosecretory bag cell neurons of the abdominal ganglion.[1] While ELH is known for its excitatory effects on various neurons to orchestrate the egg-laying cascade, the α-BCPs, including the potent heptapeptide (B1575542) fragment α-BCP(1-7), exert distinct, often inhibitory, actions.[2][3] This guide will provide a comprehensive overview of the current understanding of α-BCP(1-7), its quantitative effects, the experimental methodologies used to study it, and its role within the broader signaling network that governs Aplysia reproduction.

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the activity of α-Bag Cell Peptides.

Table 1: Relative Potency of α-BCP Fragments on Left Upper Quadrant (LUQ) Neuron Inhibition

| Peptide Fragment | Relative Potency | Reference |

| α-BCP(1-9) | 1 | [2][4] |

| α-BCP(1-8) | 30 | [2][3] |

| α-BCP(1-7) | 10 | [2][3] |

Relative potency is based on the ability to induce hyperpolarization in LUQ neurons.

Table 2: Effects of α-BCP on Bag Cell Neuron Activity

| Peptide | Concentration | Effect | Reference |

| α-BCP (all forms) | 1 µM | Premature termination of an ongoing bag cell discharge | [5] |

| α-BCP | > 1 nM | Inhibition of ongoing bag cell discharge | [5] |

| α-BCP(1-7) | Not specified | Slow depolarization of bag cells | [2][4] |

Signaling Pathways

The interplay between α-BCP and ELH is a classic example of a multitransmitter system where peptides derived from a single precursor can have divergent and even opposing effects.

α-Bag Cell Peptide Signaling

α-BCP acts on at least two distinct targets: the left upper quadrant (LUQ) neurons and the bag cell neurons themselves (autoregulation).

-

Inhibition of LUQ Neurons: α-BCP, particularly the more potent fragments α-BCP(1-8) and α-BCP(1-7), causes hyperpolarization of the LUQ neurons.[2][3][4] This inhibitory action is thought to suppress behaviors that are incompatible with egg-laying. The specific receptor and downstream signaling cascade in LUQ neurons are yet to be fully elucidated but likely involve a G-protein coupled receptor (GPCR) leading to the opening of potassium channels.

-

Autoregulation of Bag Cell Neurons: α-BCP exhibits a complex, concentration-dependent effect on the bag cells from which it is released.

-

Inhibition of Discharge: At concentrations greater than 1 nM, α-BCP can prematurely terminate an ongoing bag cell discharge.[5] This is achieved, in part, by reducing both basal and forskolin-stimulated levels of cyclic AMP (cAMP) and by enhancing an inwardly rectifying potassium current.[5] This suggests an autoreceptor-mediated negative feedback mechanism.

-

Slow Depolarization: Paradoxically, α-BCP(1-7) has also been shown to cause a slow depolarization of the bag cells, an effect that could contribute to the initiation or maintenance of the bag cell discharge.[2][4] This suggests the presence of different autoreceptors or concentration-dependent coupling to different signaling pathways.

-

Egg-Laying Hormone Signaling

ELH is the primary effector of the egg-laying behavioral program. Upon its release from the bag cells, it acts on various neuronal and non-neuronal targets.

-

Neuronal Excitation: ELH induces or augments repetitive firing in several identified neurons, including those in the abdominal ganglion (e.g., motoneuron B16 and LB/LC neurons) and other central ganglia.[6][7][8] This excitation is mediated by the modulation of multiple ionic currents:

-

Induction of Ovulation: ELH acts directly on the ovotestis to induce the release of eggs.[9]

The ELH receptor is presumed to be a GPCR, and its activation leads to the modulation of these ion channels, likely through second messenger systems, although the complete cascade remains to be fully detailed.

Experimental Protocols

Studying the effects of α-BCP(1-7) and ELH requires a combination of neurophysiological, biochemical, and molecular techniques. Below are detailed methodologies for key experiments.

Peptide Extraction and Purification from Bag Cell Clusters

-

Dissection: Anesthetize Aplysia californica by injecting isotonic MgCl₂. Dissect the abdominal ganglion and surgically remove the bag cell clusters.

-

Homogenization: Homogenize the collected bag cell clusters in an acidic extraction solution (e.g., 2 M acetic acid) to inactivate endogenous proteases.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) to pellet cellular debris.

-

Gel Filtration Chromatography: Apply the supernatant to a gel filtration column (e.g., Sephadex G-50) to separate peptides based on size.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the fractions containing the peptides of interest using RP-HPLC with a C18 column and a gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid.

-

Peptide Identification: Collect fractions and identify those containing α-BCP and ELH using techniques such as amino acid analysis, mass spectrometry (e.g., MALDI-TOF), and bioassays.[10]

Intracellular Recording from Aplysia Neurons

-

Ganglion Preparation: Dissect the abdominal ganglion and pin it in a recording chamber perfused with artificial seawater (ASW).

-

Desheathing: Carefully remove the connective tissue sheath overlying the neurons of interest (e.g., LUQ neurons or bag cells) using fine forceps.

-

Electrode Impalement: Pull sharp glass microelectrodes and fill them with a suitable electrolyte solution (e.g., 3 M KCl). Advance the microelectrode into the soma of the target neuron.

-

Recording: Use a high-impedance amplifier to record the membrane potential and electrical activity of the neuron.

-

Peptide Application: Perfuse the ganglion with ASW containing a known concentration of synthetic α-BCP(1-7) or ELH and record the changes in membrane potential and firing rate.

Quantification of Neuropeptide Release

-

Ganglion Incubation: Place an isolated abdominal ganglion in a chamber with a small volume of ASW.

-

Stimulation: Stimulate the bag cells to induce a discharge, either electrically via suction electrodes on the pleurovisceral connectives or by applying a chemical stimulus (e.g., high potassium ASW).

-

Sample Collection: Collect the bathing medium at specific time points before, during, and after the bag cell discharge.

-

Analysis: Quantify the amount of released α-BCP and ELH in the collected samples using techniques such as:

-

Enzyme-Linked Immunosorbent Assay (ELISA): Requires specific antibodies for each peptide.

-

RP-HPLC with UV detection: For quantification of known peptide standards.

-

Mass Spectrometry: Provides high sensitivity and specificity for peptide identification and quantification.

-

Experimental Workflows

The following diagrams illustrate the logical flow of experiments designed to investigate the roles of α-BCP(1-7) and ELH.

Conclusion

α-Bag Cell Peptide (1-7) is a critical component of the multitransmitter system that governs egg-laying behavior in Aplysia. While ELH acts as the primary excitatory hormone, α-BCP(1-7) and its related fragments provide a layer of nuanced control through both inhibitory actions on specific neurons and complex autoregulatory feedback on the bag cells themselves. The differential processing of the ELH/BCP prohormone to yield peptides with distinct and sometimes opposing functions highlights the sophisticated molecular strategies employed by the nervous system to generate complex behaviors.